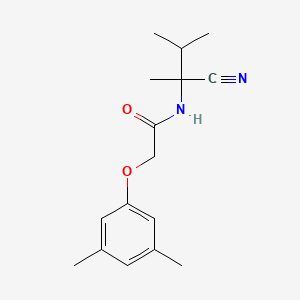
N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylphenoxy)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been linked to several beneficial effects, including increased glucose uptake and fatty acid oxidation, as well as decreased lipogenesis and inflammation.
Mechanism of Action
N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylphenoxy)acetamide activates AMPK by binding to the γ-subunit of the enzyme and inducing a conformational change that exposes the activation loop of the α-subunit. This leads to phosphorylation of the α-subunit by upstream kinases, which activates the enzyme and triggers downstream signaling pathways that regulate cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
Activation of AMPK by N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylphenoxy)acetamide has been shown to have several biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation, as well as decreased lipogenesis and inflammation. N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylphenoxy)acetamide has also been found to improve insulin sensitivity and reduce hepatic glucose production, which may have implications for the treatment of diabetes and related metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylphenoxy)acetamide in lab experiments is that it is a specific and potent activator of AMPK, which allows for precise modulation of the enzyme's activity. However, N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylphenoxy)acetamide has been found to have off-target effects on other enzymes and ion channels, which may complicate interpretation of experimental results. Additionally, the use of N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylphenoxy)acetamide in animal models may be limited by its poor bioavailability and rapid metabolism in vivo.
Future Directions
There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylphenoxy)acetamide and AMPK activation. One area of focus is the development of more potent and selective activators of AMPK, which may have greater therapeutic potential. Another area of interest is the investigation of the role of AMPK activation in cancer, as recent studies have suggested that AMPK may have both tumor-suppressive and tumor-promoting effects depending on the context. Additionally, further research is needed to elucidate the downstream signaling pathways and physiological effects of AMPK activation by N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylphenoxy)acetamide and other activators.
Synthesis Methods
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylphenoxy)acetamide involves the reaction of 3,5-dimethylphenol with 2-chloroacetic acid to form 2-(3,5-dimethylphenoxy)acetic acid, which is then coupled with N-(1-cyano-1,2-dimethylpropyl)amine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The resulting product is then treated with trifluoroacetic acid (TFA) to remove the protecting group and yield N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylphenoxy)acetamide.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylphenoxy)acetamide has been widely used in scientific research to investigate the role of AMPK activation in various physiological processes. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as decrease hepatic glucose production in the liver. N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylphenoxy)acetamide has also been found to increase fatty acid oxidation and reduce lipogenesis in adipocytes, which may have implications for the treatment of obesity and related metabolic disorders. Additionally, N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylphenoxy)acetamide has been shown to have anti-inflammatory effects in macrophages and may have potential as a therapeutic agent for inflammatory diseases.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(2)16(5,10-17)18-15(19)9-20-14-7-12(3)6-13(4)8-14/h6-8,11H,9H2,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDPATFAVVWTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC(C)(C#N)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-oxaspiro[3.4]octane](/img/structure/B2983347.png)
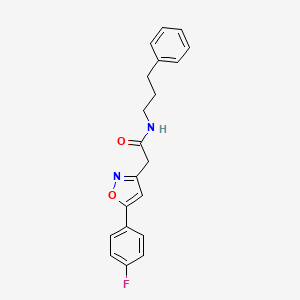
![N-ethyl-2-[4-(3-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2983349.png)
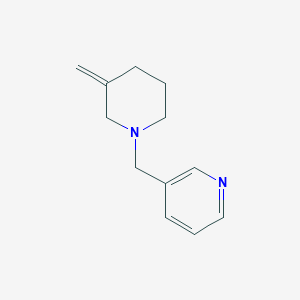
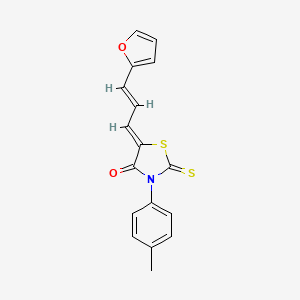
![ethyl 2-[(5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2983354.png)
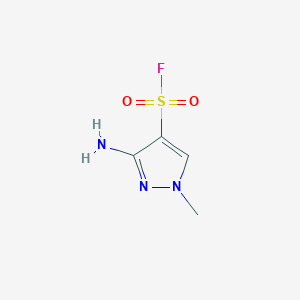
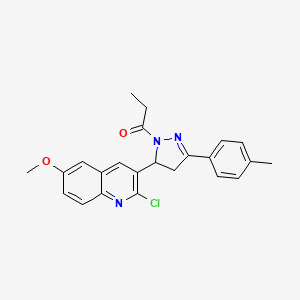

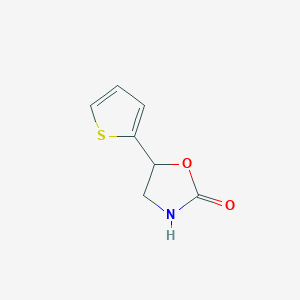
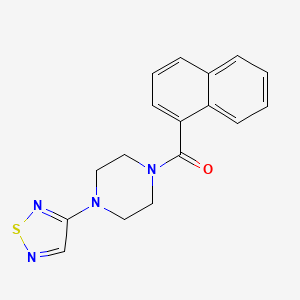
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2983363.png)

![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2983366.png)